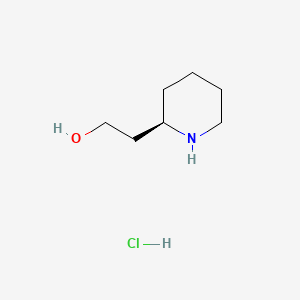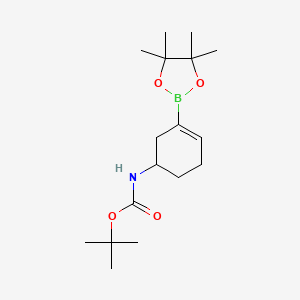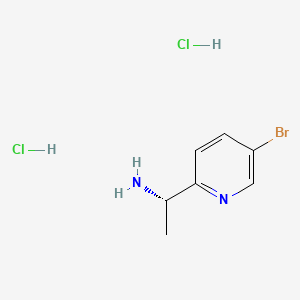
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride, also known as S-BPED, is an organobromine compound that is widely used in scientific research due to its unique properties. It is a chiral molecule that is synthesized from the reaction of ethanamine and 5-bromopyridine, and can be used as an intermediate in various organic syntheses. S-BPED has been used for a variety of applications, including the synthesis of optically active compounds, the study of the mechanism of action of drugs, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Novel Brominated Flame Retardants
Environmental Presence and Concerns
A critical review summarizes the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for research on their occurrence, environmental fate, and toxicity. The review emphasizes the increasing application of NBFRs and calls for more studies on their environmental impact, including indoor environments and potential leaching from consumer goods into food. The study points out significant knowledge gaps for many NBFRs, underscoring the importance of developing analytical methods and understanding their environmental behavior (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental and Health Impact Studies
DDT and Human Health
Another study reviews the impact of DDT, a chlorinated pesticide similar in broad use and environmental persistence to some brominated compounds, on human health. Despite its ban in many countries, DDT's environmental and human health effects continue to be of concern due to its persistence and bioaccumulation. The review calls for more rigorous research to understand DDT's role in various diseases, which could offer insights into the study of similar persistent organic pollutants (Beard, 2006).
Bioremediation of Contaminated Environments
Bioremediation of DDT-Contaminated Soils
Research on bioremediation strategies for DDT-contaminated soils provides valuable insights into approaches that could be applicable to the cleanup of other similar pollutants. The review discusses the potential for microbial degradation of DDT, highlighting the role of soil microflora, bioavailability of contaminants, and the influence of environmental conditions on the degradation process. This research area suggests pathways for mitigating the environmental impact of persistent organic pollutants through bioremediation (Foght, April, Biggar, & Aislabie, 2001).
Propriétés
IUPAC Name |
(1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOAYJPBXRUXBZ-XRIGFGBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Br)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




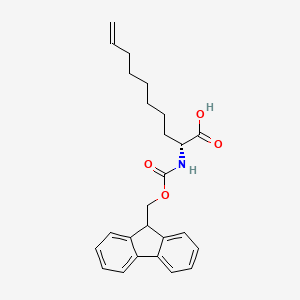

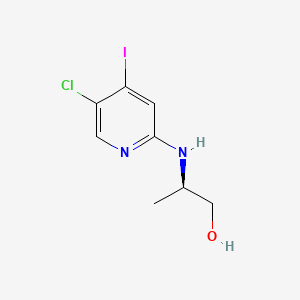

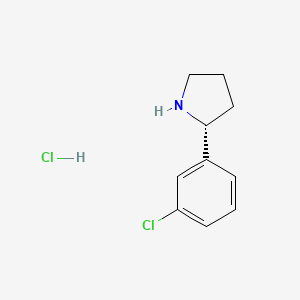


![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)

